Omacetaxine mepesuccinate (formerly known as HHT or Homoharringtonine), is a cephalotaxine ester and protein synthesis inhibitor with established clinical activity as a single agent in hematological malignancies. Omacetaxine mepesuccinate is synthesized from cephalotaxine, which is an extract from the leaves of the plant, Cephalotaxus species. In October 2005, omacetaxine mepesuccinate received Orphan Drug designation from the EMEA for the treatment of chronic myeloid leukemia (CML). Then in March 2006, it received Orphan Drug status from the FDA for the treatment of CML. In November 2006, omacetaxine mepesuccinate, for the treatment of CML, was granted Fast Track designation by the FDA. Most recently, in October 2012, omacetaxine mepesuccinate was marketed under the brand name Synribo and FDA approved for patients who are intolerant and/or resistant to two or more tyrosine kinase inhibitors used to treat accelerated or chronic phase CML.
Omacetaxine mepesuccinate is a natural product found in Cephalotaxus fortunei and Cephalotaxus harringtonia with data available.
Omacetaxine Mepesuccinate is a semisynthetic formulation of the cytotoxic plant alkaloid homoharringtonine isolated from the evergreen tree Cephalotaxus with potential antineoplastic activity. Omacetaxine binds to the 80S ribosome in eukaryotic cells and inhibits protein synthesis by interfering with chain elongation. This agent also induces differentiation and apoptosis in some cancer cell types.
Semisynthetic derivative of harringtonine that acts as a protein synthesis inhibitor and induces APOPTOSIS in tumor cells. It is used in the treatment of MYELOID LEUKEMIA, CHRONIC.
See also: Omacetaxine (has active moiety).
Homoharringtonine
CAS No.: 26833-87-4
VCID: VC0530053
Molecular Formula: C29H39NO9
Molecular Weight: 545.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Homoharringtonine (HHT) is a plant alkaloid derived from the genus Cephalotaxus, specifically from Cephalotaxus hainanensis. It has been extensively studied for its anticancer properties, particularly in the treatment of hematological malignancies such as acute myeloid leukemia (AML) and chronic myeloid leukemia (CML) . Mechanism of ActionHHT functions by inhibiting protein synthesis. It binds to the A site of the ribosome, preventing the elongation phase of protein synthesis. This action leads to the rapid degradation of short-lived proteins essential for cell survival, such as MCL-1, cyclin D1, c-Myc, and the X-linked inhibitor of apoptosis . Additionally, HHT targets the phosphorylated serine 209 residues of the eukaryotic translation initiation factor eIF4E, hindering leukemia cell growth . Acute Myeloid Leukemia (AML)HHT has shown promising results in treating AML, especially when combined with other agents. The homoharringtonine-cytarabine-granulocyte colony-stimulating factor regimen and the homoharringtonine-cytarabine-aclarubicin (HAA) regimen have achieved high complete remission rates in patients with refractory and relapsed AML . A multicenter phase 3 trial confirmed the HAA regimen as an effective alternative induction therapy for untreated AML, particularly for patients with favorable and intermediate cytogenetic profiles . Chronic Myeloid Leukemia (CML)HHT is approved by the US FDA for the treatment of CML in patients resistant or intolerant to tyrosine kinase inhibitors. It has been used alone and in combination with interferon-alpha and low-dose cytarabine, showing positive outcomes . Non-Small Cell Lung CancerResearch has also explored HHT's efficacy in non-small cell lung cancer, particularly in tumors with KRAS mutations. HHT demonstrated efficient anti-tumor activity by modulating immune responses and suppressing tumor growth in mouse models . Research FindingsFuture DirectionsDespite its therapeutic potential, HHT's use is limited by its toxicity profile. Ongoing research focuses on developing semisynthetic preparations and derivatives that could improve efficacy and reduce side effects, potentially expanding its application to other cancers and conditions . |
---|---|
CAS No. | 26833-87-4 |
Product Name | Homoharringtonine |
Molecular Formula | C29H39NO9 |
Molecular Weight | 545.6 g/mol |
IUPAC Name | 1-O-[(6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl (2R)-2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate |
Standard InChI | InChI=1S/C29H39NO9/c1-27(2,33)8-5-10-29(34,16-23(31)36-4)26(32)39-25-22(35-3)15-28-9-6-11-30(28)12-7-18-13-20-21(38-17-37-20)14-19(18)24(25)28/h13-15,24-25,33-34H,5-12,16-17H2,1-4H3/t24?,25?,28-,29+/m0/s1 |
Standard InChIKey | HYFHYPWGAURHIV-PWNJXPRTSA-N |
Isomeric SMILES | CC(C)(CCC[C@@](CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5[C@@]2(CCC5)C=C1OC)OCO4)O)O |
SMILES | CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Canonical SMILES | CC(C)(CCCC(CC(=O)OC)(C(=O)OC1C2C3=CC4=C(C=C3CCN5C2(CCC5)C=C1OC)OCO4)O)O |
Appearance | Solid powder |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | Bulk: Room temperature and 60°C stability studies indicate the chemical to be stable for at least 30 days (HPLC). Solution: Room temperature stability studies for homoharringtonine (1mg/mL) in 10% ethanol showed 16% decomposition after 24 hours and 35% decomposition after 96 hours (HPLC). |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Homoharringtonine; Omacetaxine mepesuccinate; CGX-635; Myelostat; Ceflatonin; homoharringtonine; homoharringtonine, 3H-labeled, (3(R))-isomer; |
Reference | 1: Klanova M, Andera L, Brazina J, Svadlenka J, Benesova S, Soukup J, Prukova D, 2: Zhang T, Shen S, Zhu Z, Lu S, Yin X, Zheng J, Jin J. Homoharringtonine binds 3: Xiao F, Li Y, Xu W, You L, Yang C, Liu H, Qian W. Efficacy and safety of 4: Wu L, Li X, Chang C, Xu F, He Q, Wu D, Zhang Z, Su J, Zhou L, Song L, Chao X, 5: Zhou J, Du Q, Sun F, Liu Q, Zhang Z. Enantioseparation of the Six Important 6: Wolff NC, Pavía-Jiménez A, Tcheuyap VT, Alexander S, Vishwanath M, Christie A, 7: Zhou X, Xu N, Li R, Xiao Y, Gao G, Lu Q, Ding L, Li L, Li Y, Du Q, Liu X. A 8: Cao W, Liu Y, Zhang R, Zhang B, Wang T, Zhu X, Mei L, Chen H, Zhang H, Ming P, 9: Han Q, Fu Y, Tao L, Ye J, Wu L, Chen H, Chen L, Jiang X, Sun M. [Study on the 10: Philipp S, Sosna J, Plenge J, Kalthoff H, Adam D. Homoharringtonine, a 11: Wang Y, Lin D, Wei H, Li W, Liu B, Zhou C, Liu K, Mi Y, Wang J. Long-term 12: Kantarjian H, O'Brien S, Jabbour E, Barnes G, Pathak A, Cortes J. 13: Chen C, Xu W, Yang J. Low-dose homoharringtonine and cytarabine in 14: Xu G, Mao L, Liu H, Yang M, Jin J, Qian W. Sorafenib in combination with 15: Zhang J, Chen B, Wu T, Wang Q, Zhuang L, Zhu C, Fan N, Qing W, Ma Y, Xu X. 16: Watari A, Hashegawa M, Yagi K, Kondoh M. Homoharringtonine increases 17: Guo Y, Han S, Cao J, Liu Q, Zhang T. Screening of allergic components 18: Lu XY, Cao WK, Ye LL, Deng ZK, Zhang XH, Li YF. [Time rhythm of 19: Huang BT, Zeng QC, Zhao WH, Tan Y. Homoharringtonine contributes to imatinib 20: Tong Y, Niu N, Jenkins G, Batzler A, Li L, Kalari KR, Wang L. Identification |
PubChem Compound | 71296925 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume